Dipeptidylpeptidase IV Inhibitor II

Description

Structure

2D Structure

3D Structure of Parent

Properties

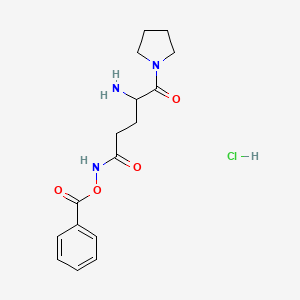

Molecular Formula |

C16H22ClN3O4 |

|---|---|

Molecular Weight |

355.81 g/mol |

IUPAC Name |

[(4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl)amino] benzoate;hydrochloride |

InChI |

InChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H |

InChI Key |

IKDLDSIXRRFKIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Molecular and Biochemical Characteristics of Dipeptidyl Peptidase Iv

Structural Biology of DPP-IV

The structural biology of DPP-IV reveals a complex architecture that is fundamental to its enzymatic function and interactions with other molecules.

Subunit Composition and Domain Architecture

DPP-IV exists as a homodimer, with each monomer being a glycoprotein (B1211001) of approximately 120 kDa. nih.gov The entire dimeric structure has a molecular weight of about 240 kDa. nih.gov Each subunit is composed of three distinct regions: a short N-terminal cytoplasmic tail (residues 1-6), a single transmembrane domain (residues 7-29), and a large extracellular domain (residues 30-766). nih.govmdpi.com

The extracellular domain is further organized into two principal domains:

An N-terminal 8-bladed β-propeller domain: This domain is unique among cell surface peptidases and is crucial for protein-protein interactions, including the binding of adenosine (B11128) deaminase (ADA). nih.govproteopedia.org

A C-terminal α/β hydrolase domain: This domain contains the catalytic active site and is characteristic of the serine protease family. nih.govrcsb.org

The dimerization of DPP-IV is essential for its catalytic activity and involves interactions between both the hydrolase and propeller domains of the two monomers. proteopedia.org Specifically, hydrophobic interactions involving residues such as Phe713, Trp734, and Tyr735 are critical for the formation of the dimer. proteopedia.org

Active Site Topography and Key Residues

The active site of DPP-IV is located at the interface between the β-propeller and α/β hydrolase domains. nih.gov It is a large cavity that can accommodate various substrates and inhibitors. nih.gov The catalytic machinery resides within the α/β hydrolase domain and is characterized by a classic catalytic triad (B1167595) of serine protease enzymes. nih.govoatext.com

The key residues forming the catalytic triad are:

Ser630: The nucleophilic serine that attacks the peptide bond of the substrate. nih.govnih.gov

Asp708: Helps to orient the histidine residue and stabilize the positive charge that develops on it during catalysis. nih.govoatext.com

His740: Acts as a general acid-base catalyst, accepting a proton from Ser630 to activate it for nucleophilic attack and donating a proton to the leaving group. nih.govoatext.com

In addition to the catalytic triad, other residues are crucial for substrate binding and catalysis. An oxyanion hole, formed by the main chain amide group of Tyr631 and the hydroxyl group of Tyr547, stabilizes the negative charge that develops on the carbonyl oxygen of the substrate's scissile bond during the formation of the tetrahedral intermediate. nih.gov Furthermore, two glutamate (B1630785) residues, Glu205 and Glu206, are essential for recognizing and binding the N-terminal amino group of the substrate peptide. oatext.comnih.gov

Subsite Pockets and their Biochemical Significance

The active site of DPP-IV is further divided into several subsite pockets that contribute to its substrate specificity. These pockets are designated based on their interaction with the amino acid residues of the substrate peptide. The primary subsites are S1 and S2, which accommodate the P1 and P2 residues of the substrate, respectively.

S1 Pocket: This is a hydrophobic pocket that preferentially binds proline or alanine (B10760859) at the P1 position of the substrate. rcsb.org Key residues lining the S1 pocket include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. oatext.commdpi.com The shape and hydrophobicity of this pocket are major determinants of DPP-IV's substrate specificity.

S2 Pocket: This pocket accommodates the N-terminal amino acid (P2 residue) of the substrate. It is characterized by the presence of negatively charged residues, Glu205 and Glu206, which form salt bridges with the positively charged N-terminal amino group of the substrate. nih.govnih.gov Other residues in the S2 pocket include Arg125, Phe357, and Arg358. oatext.commdpi.com

In addition to the S1 and S2 pockets, other subsites, including S1', S2', and the S2 extensive subsite, have been identified and are important for the binding of larger substrates and certain inhibitors. nih.govnih.gov The interactions within these various subsites collectively determine the affinity and orientation of the substrate for efficient catalysis.

| Residue | Location/Function | Reference |

|---|---|---|

| Ser630 | Catalytic Triad (Nucleophile) | nih.govoatext.comnih.gov |

| Asp708 | Catalytic Triad | nih.govoatext.com |

| His740 | Catalytic Triad (General Acid-Base) | nih.govoatext.com |

| Tyr631 | Oxyanion Hole, S1 Pocket | nih.govoatext.com |

| Tyr547 | Oxyanion Hole | nih.gov |

| Glu205 | S2 Pocket (Substrate N-terminus binding) | oatext.comnih.gov |

| Glu206 | S2 Pocket (Substrate N-terminus binding) | oatext.comnih.gov |

| Val656 | S1 Pocket | oatext.commdpi.com |

| Trp659 | S1 Pocket | oatext.com |

| Tyr662 | S1 Pocket | oatext.commdpi.com |

| Tyr666 | S1 Pocket | oatext.commdpi.com |

| Val711 | S1 Pocket | oatext.commdpi.com |

| Arg125 | S2 Pocket | oatext.commdpi.com |

| Phe357 | S2 Pocket | oatext.commdpi.com |

| Arg358 | S2 Pocket | oatext.commdpi.com |

Enzymatic Activity and Substrate Specificity

DPP-IV's enzymatic activity is central to its physiological roles, involving the specific cleavage of dipeptides from the N-terminus of various polypeptide substrates.

Catalytic Mechanism of Peptide Hydrolysis

The catalytic mechanism of DPP-IV follows the general principles of serine proteases, involving the formation of a covalent acyl-enzyme intermediate. The process can be summarized in the following steps:

Substrate Binding: The substrate binds to the active site, with its N-terminal amino group interacting with Glu205 and Glu206, and the P1 proline or alanine residue fitting into the S1 pocket. oatext.comnih.gov

Nucleophilic Attack: The hydroxyl group of Ser630, activated by His740, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (the bond between the P1 and P1' residues). nih.govrcsb.org This leads to the formation of a tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, and the peptide bond is cleaved. The C-terminal portion of the substrate is released, while the N-terminal dipeptide remains covalently attached to Ser630 as an acyl-enzyme intermediate. nih.govkhanacademy.org

Deacylation: A water molecule, activated by His740, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.

Release of Dipeptide: This second intermediate collapses, releasing the dipeptide product and regenerating the active enzyme for another catalytic cycle.

Structural studies have captured the enzyme in complex with a substrate analog, providing direct evidence for the formation of the tetrahedral intermediate during catalysis. nih.gov

Natural Substrates and their Post-Translational Processing

DPP-IV has a broad range of natural substrates, many of which are important signaling molecules. The enzyme's primary specificity is for peptides with a proline or alanine residue in the penultimate (P1) position of the N-terminus. nih.govresearchgate.net The cleavage of the N-terminal dipeptide often leads to the inactivation or alteration of the substrate's biological activity.

Some of the key natural substrates of DPP-IV include:

Incretin (B1656795) Hormones:

Glucagon-like peptide-1 (GLP-1): A key regulator of glucose homeostasis, GLP-1 stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release. nih.govnih.gov DPP-IV cleavage of GLP-1 (e.g., GLP-1 (7-36)amide) generates an inactive metabolite (GLP-1 (9-36)amide), thereby terminating its insulinotropic effects. nih.govnih.gov

Glucose-dependent insulinotropic polypeptide (GIP): Another incretin hormone that stimulates insulin secretion. researchgate.netnih.gov DPP-IV rapidly inactivates GIP. nih.gov

Neuropeptides:

Neuropeptide Y (NPY): Involved in various physiological processes, including appetite regulation and cardiovascular homeostasis. nih.govnih.gov DPP-IV cleavage of NPY generates NPY (3-36), which has a higher affinity for the Y2 receptor subtype. nih.gov

Peptide YY (PYY): A gut hormone that regulates appetite. Similar to NPY, DPP-IV cleaves PYY to PYY (3-36). nih.gov

Chemokines:

Stromal cell-derived factor-1 (SDF-1/CXCL12): Plays a role in immune cell trafficking and stem cell homing. DPP-IV cleavage can modulate its activity. researchgate.net

Other Peptide Hormones:

Glucagon: While primarily known for its hyperglycemic effects, glucagon can also be a substrate for DPP-IV. nih.gov

The post-translational processing of these substrates by DPP-IV is a critical mechanism for regulating their biological functions. The rapid inactivation of incretins by DPP-IV, for instance, has made this enzyme a major therapeutic target.

Kinetic Parameters and Substrate Preference Profiles

DPP-IV exhibits broad substrate specificity, readily cleaving various dipeptide sequences. ingentaconnect.com The optimal pH for DPP-IV activity is in the range of 7.4-8.7. sigmaaldrich.com Studies have determined the kinetic parameters for a range of synthetic and natural substrates. For the chromogenic substrate Gly-Pro-p-nitroanilide, reported Km values are around 0.66 mM and 691.9 μM. sigmaaldrich.comrsc.org For natural substrates, the kinetic parameters can vary. For instance, the epidermal DPP-IV has a Km of 0.3 mM and a kcat of 50.3 s-1 for Substance P. nih.gov Interestingly, the affinity for Substance P increases as the peptide is shortened from the C-terminus. nih.gov The enzyme also efficiently hydrolyzes human and bovine β-casomorphin with Km values of 0.025 mM and 0.05 mM, respectively. nih.gov

The nature of the amino acid at the P1 position significantly influences the rate of hydrolysis. While proline is a preferred residue, substrates with alanine at the P1 position are also effectively cleaved. biorxiv.org In fact, a study using a series of substrates of the type Ala-X-pNA, where X was a proline derivative, revealed that altering the ring size and structure of the P1 residue impacts the catalytic rate. nih.gov Notably, Ala-Aze-pNA, containing azetidine-2-carboxylic acid, yielded the highest kcat value of 814 s-1, compared to nearly 55 s-1 for Ala-Pro-pNA. nih.gov

Table 1: Kinetic Parameters of DPP-IV for Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| Gly-Pro-p-nitroanilide | 0.66 | - | sigmaaldrich.com |

| Gly-Pro-p-nitroanilide | 0.6919 | - | rsc.org |

| Substance P | 0.3 | 50.3 | nih.gov |

| Human β-casomorphin | 0.025 | - | nih.gov |

| Bovine β-casomorphin | 0.05 | - | nih.gov |

| Ala-Pro-pNA | - | ~55 | nih.gov |

| Ala-Aze-pNA | - | 814 | nih.gov |

| Gly-Pro-2-naphthylamide | 0.66 | - | sigmaaldrich.com |

| Ala-Ala-2-naphthylamide | 1 | - | sigmaaldrich.com |

This table is interactive. You can sort the columns by clicking on the headers.

Dipeptidyl Peptidase Family Homologues and Their Distinctive Features

DPP-IV is a member of the S9b family of serine peptidases, which includes several homologous proteins with similar structural features and, in some cases, overlapping substrate specificities. nih.govnih.govcreative-biolabs.com These homologues, often referred to as Dipeptidyl Peptidase IV Activity and/or Structure Homologues (DASH), include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9). researchgate.netnih.gov

Fibroblast Activation Protein (FAP) , also known as seprase, shares the highest sequence identity with DPP-IV, with about 50% similarity in amino acid sequence and 70% homology in the catalytic domain. nih.govmdpi.com Like DPP-IV, FAP is a type II transmembrane protein that can form homodimers and even heterodimers with DPP-IV. nih.govnih.gov A key distinction is that FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase and collagenase) activity, whereas DPP-IV only exhibits exopeptidase activity. ingentaconnect.commdpi.com This difference is partly attributed to a single amino acid variation in the substrate-binding pocket: an alanine in FAP (Ala657) versus an aspartate in DPP-IV (Asp663). ingentaconnect.com FAP's expression is also more restricted than the ubiquitously expressed DPP-IV, being primarily found on tumor-associated fibroblasts. ingentaconnect.com

Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) are more recently discovered members of the DPP-IV family. aacrjournals.org They are highly homologous to each other (61% identity) and share about 26% identity with human DPP-IV. aacrjournals.org Unlike the membrane-bound DPP-IV and FAP, DPP8 and DPP9 are primarily intracellular, cytosolic enzymes. researchgate.net Both DPP8 and DPP9 exist as homodimers. nih.gov While they share the ability to cleave N-terminal dipeptides with a penultimate proline, they exhibit distinct kinetic profiles compared to DPP-IV. nih.gov Generally, DPP8 and DPP9 have lower catalytic turnover rates (kcat) for various substrates compared to DPP-IV. nih.gov For example, with neuropeptide Y (NPY) and glucagon-like peptide-1 (GLP-1) as substrates, DPP-IV is significantly more efficient. nih.gov Another difference lies in their substrate processing; DPP8 and DPP9 cleave only the first two N-terminal amino acids of GLP-1, whereas DPP-IV can sequentially cleave two dipeptides. nih.gov Structurally, DPP8 has a larger S2 substrate-binding pocket than DPP-IV. aacrjournals.org

Dipeptidyl Peptidase II (DPPII) , also known as DPP7, is another related enzyme that can cleave several DPP-IV substrates in vitro. nih.govnih.gov However, DPPII is a soluble, lysosomal enzyme with a preference for tripeptide substrates. nih.govnih.gov

Table 2: Distinctive Features of DPP-IV and its Homologues

| Feature | Dipeptidyl Peptidase IV (DPP-IV) | Fibroblast Activation Protein (FAP) | Dipeptidyl Peptidase 8 (DPP8) | Dipeptidyl Peptidase 9 (DPP9) | Dipeptidyl Peptidase II (DPPII) |

|---|---|---|---|---|---|

| Cellular Localization | Transmembrane, Soluble | Transmembrane | Intracellular (Cytosolic) | Intracellular (Cytosolic) | Lysosomal (Soluble) |

| Enzymatic Activity | Exopeptidase | Exopeptidase, Endopeptidase | Exopeptidase | Exopeptidase | Exopeptidase |

| Quaternary Structure | Homodimer | Homodimer, Heterodimer with DPP-IV | Homodimer | Homodimer | Homodimer |

| Substrate Cleavage of GLP-1 | Sequential (2 dipeptides) | - | Single dipeptide | Single dipeptide | - |

| Relative Catalytic Efficiency | High | Lower for dipeptides vs. DPP-IV | Lower than DPP-IV | Lower than DPP-IV | - |

| Expression | Ubiquitous | Restricted (e.g., tumor fibroblasts) | Ubiquitous | Ubiquitous | - |

| Key Structural Difference from DPP-IV | - | Ala657 in substrate pocket | Larger S2 substrate pocket | - | Prefers tripeptides |

This table is interactive. You can sort the columns by clicking on the headers.

Discovery and Rational Design of Dipeptidylpeptidase Iv Inhibitor Ii

Historical Trajectory of DPP-IV Inhibitor Development

The development of dipeptidyl peptidase-IV (DPP-IV) inhibitors as a therapeutic class emerged from the growing understanding of the incretin (B1656795) system's role in glucose homeostasis in the late 20th century. In the 1990s, the enzyme DPP-IV was identified as the key regulator responsible for the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). ucf.edu This discovery paved the way for a novel therapeutic strategy: inhibiting DPP-IV to prolong the action of endogenous incretins, thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. ucf.edu

Early research into DPP-IV inhibitors explored various chemical scaffolds. Initial efforts focused on substrate-like inhibitors, which mimic the natural substrates of the enzyme. nih.gov Among the pioneering compounds were P32/98 from Merck, which featured a thiazolidide moiety, and DPP-728 from Novartis, which incorporated a 2-cyanopyrrolidine group. nih.gov These early compounds, while demonstrating the viability of DPP-IV inhibition in both animal and human studies, were sometimes hampered by issues such as off-target effects. nih.gov The exploration of different chemical classes, including non-substrate-like inhibitors and xanthine-based compounds, continued throughout the early 2000s, ultimately leading to the approval of the first DPP-IV inhibitor, sitagliptin (B1680988), in 2006. ucf.edunih.gov This marked a significant milestone, validating DPP-IV as a druggable target and ushering in a new class of oral antidiabetic medications.

Identification and Isolation Strategies for Dipeptidylpeptidase IV Inhibitor II

This compound, also known by its chemical name H-Glu-(NHO-Bz)-Pyr, HCl, was identified as a novel acylating inhibitor of proline-specific peptidases in the early 1990s. Its discovery was part of a broader investigation into new classes of enzyme inhibitors. This compound was characterized as a potent reversible inhibitor of both dipeptidylpeptidase II and dipeptidylpeptidase IV.

The identification of this inhibitor was based on its mechanism of action as an acylating agent. The synthesis of related N,O-diacylhydroxylamines involves the coupling of a peptidyl residue with a hydroxylamine (B1172632) derivative. For instance, the synthesis of N-peptidyl-O-(4-nitrobenzoyl)-hydroxylamines was explored to investigate their inhibitory action against various serine proteases, including DPP-IV. While the specific multi-step synthesis for this compound is not detailed in readily available literature, the general approach for creating similar N-peptidyl-O-aroyl hydroxylamines has been described. This involves the synthesis of O-benzoyl hydroxylamines from secondary amines, which are then acylated.

The isolation and purification of such compounds typically involve standard chromatographic techniques. Following synthesis, the crude product would be subjected to purification methods like flash column chromatography to isolate the target inhibitor. The identity and purity of the final compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with High-Performance Liquid Chromatography (HPLC). The inhibitory activity of the isolated compound is then quantified through enzymatic assays. For this compound, its potency was determined against both human placenta dipeptidylpeptidase II and porcine kidney dipeptidylpeptidase IV, yielding specific inhibition constants (Ki).

Table 1: Research Findings on this compound

| Parameter | Finding |

|---|---|

| Primary Target | Human placenta dipeptidylpeptidase II |

| Primary Target Ki | 3.8 µM |

| Secondary Target | Porcine kidney dipeptidylpeptidase IV |

| Secondary Target IC50 | 1 µM |

| Mechanism | Acylating inhibitor |

| Chemical Formula | C₁₆H₂₁N₃O₄ · HCl |

| Synonym | H-Glu-(NHO-Bz)-Pyr, HCl |

Conceptual Frameworks Guiding the Design of this compound

The design of this compound was rooted in the concept of creating mechanism-based, or enzyme-activated, inhibitors for serine proteases. The guiding principle was to develop a molecule that would be specifically recognized by the target enzyme as a substrate, leading to a time-dependent and irreversible or slowly reversible inactivation. This approach aimed to achieve higher selectivity and potency compared to simple competitive inhibitors.

The conceptual framework for this inhibitor was based on the novel use of N,O-diacylhydroxylamines as the core chemical scaffold. This design ingeniously combines the substrate-mimicking properties of aminoacyl pyrrolidides with the transacylating potential of diacylhydroxylamines. The peptidyl portion of the molecule, in this case, derived from glutamic acid, is designed to be recognized by the active site of DPP-IV, drawing the inhibitor into the catalytic center.

Once positioned in the active site, the N,O-diacylhydroxylamine moiety is believed to undergo an enzyme-mediated activation. This activation facilitates the acylation of a key residue within the enzyme's active site, likely the catalytic serine, leading to the formation of a stable or slowly dissociating covalent bond. This mechanism of action is distinct from that of many later-generation DPP-IV inhibitors, which are primarily non-covalent, reversible inhibitors. The development of these early acylating agents, including this compound, represented a significant step in exploring different chemical strategies to effectively target and inhibit DPP-IV.

Mechanistic Elucidation of Dipeptidyl Peptidase Iv Inhibition by Dipeptidylpeptidase Iv Inhibitor Ii

Modes of Enzyme Inhibition

DPP-IV inhibitors, often referred to as "gliptins," function by blocking the active site of the DPP-IV enzyme. youtube.com This action prevents the breakdown of incretin (B1656795) hormones, thereby prolonging their activity. nih.govdiabetes.org The extended action of GLP-1 and GIP leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately contributing to lower blood glucose levels. wikipedia.orgdiabetesjournals.org The primary mechanism involves competitive inhibition, where the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrates from binding.

Molecular Recognition and Ligand-Protein Interactions within the DPP-IV Active Site

The binding of Dipeptidylpeptidase IV Inhibitor II to the DPP-IV active site is a highly specific process governed by a series of molecular interactions. The active site of DPP-IV is comprised of distinct subsites, primarily the S1 and S2 pockets, which play a critical role in substrate and inhibitor binding. nih.govresearchgate.net The interaction of a ligand with both the S1 and S2 subsites is considered essential for effective inhibitory activity. researchgate.net

Specific Hydrogen Bonding Networks and Electrostatic Interactions

Hydrogen bonds and electrostatic interactions are fundamental to the recognition and binding of inhibitors within the DPP-IV active site. Key amino acid residues are involved in forming these crucial connections. The primary amine group of some inhibitors, for instance, can form a significant hydrogen bond with the side chains of glutamic acid residues Glu205 and Glu206. nih.gov Molecular docking studies have revealed that compounds can bind to the catalytic triad (B1167595) (Ser630, Asp710, and His740) and the S1 and S2 pockets primarily through hydrogen bonds and other non-covalent interactions. researchgate.net Specific residues such as Gln205, Gln206, Tyr547, and Ser630 have been identified as important for forming strong hydrogen bonds with inhibitors. mdpi.com

Table 1: Key Amino Acid Residues in DPP-IV Active Site Involved in Hydrogen Bonding and Electrostatic Interactions

| Residue | Subsite/Region | Role in Interaction |

| Glu205 | S2 Pocket | Forms hydrogen bonds with inhibitor's amine group. nih.govnih.gov |

| Glu206 | S2 Pocket | Forms hydrogen bonds with inhibitor's amine group. nih.govnih.gov |

| Ser630 | Catalytic Triad | Participates in hydrogen bonding with inhibitors. researchgate.netnih.gov |

| His740 | Catalytic Triad | Involved in interactions within the active site. researchgate.netnih.gov |

| Tyr547 | S1 Pocket | Forms hydrogen bonds with ligands. researchgate.netnih.gov |

Hydrophobic Interactions and van der Waals Forces within Subsites

In addition to hydrogen bonds, hydrophobic interactions and van der Waals forces play a significant role in the binding affinity and specificity of inhibitors. The S1 pocket of DPP-IV is notably hydrophobic, accommodating aromatic or saturated heterocyclic rings of the inhibitor. nih.govresearchgate.net Key hydrophobic residues within this pocket include Tyr631, Val656, Trp659, Tyr662, and Val711. researchgate.net The interaction between the inhibitor and these hydrophobic residues is crucial for the stability of the enzyme-inhibitor complex. Furthermore, interactions within the S2' and S2 extensive subsites can enhance the inhibitory potency. nih.gov The hydrophobic nature of the interactions is a key determinant of the high affinity of many DPP-IV inhibitors. nih.gov

Table 2: Key Hydrophobic Residues in DPP-IV Subsites

| Residue | Subsite |

| Tyr631 | S1 Pocket. researchgate.net |

| Val656 | S1 Pocket. researchgate.net |

| Trp659 | S1 Pocket. researchgate.net |

| Tyr662 | S1 Pocket. researchgate.net |

| Tyr666 | S1 Pocket. researchgate.netnih.gov |

| Val711 | S1 Pocket. researchgate.net |

| Phe357 | S2 Pocket. researchgate.netnih.gov |

Allosteric Modulation of DPP-IV Activity by Inhibitor Binding

While the primary mechanism of action for most DPP-IV inhibitors involves direct competitive binding to the active site, the possibility of allosteric modulation exists. DPP-IV is known to form homodimers, and this dimerization is essential for its full enzymatic activity. nih.gov The interface of this dimerization involves hydrophobic residues. nih.gov Although current research predominantly focuses on the orthosteric (active site) binding of inhibitors, interactions that could potentially influence the dimeric state or induce conformational changes distant from the active site could represent a form of allosteric modulation. However, specific evidence detailing allosteric modulation of DPP-IV by this compound is not extensively documented in the provided search results. Further investigation is required to fully elucidate any potential allosteric effects.

Preclinical Research Methodologies and Observed Phenomena with Dipeptidylpeptidase Iv Inhibitor Ii

In Vitro Experimental Approaches

In vitro experiments provide the initial and most direct assessment of a compound's biological activity. For DPP-IV Inhibitor II, these methodologies focus on its ability to inhibit the DPP-IV enzyme and its specificity for this target.

High-Throughput Screening Assays for DPP-IV Inhibition

High-throughput screening (HTS) is a important method for the initial identification of DPP-IV inhibitors from large compound libraries. rsc.orgnih.govresearchgate.netrsc.org These assays are designed for speed and efficiency, allowing for the rapid testing of numerous substances. A common approach involves the use of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-IV, releases a fluorescent product. caymanchem.com The presence of an effective inhibitor, like Dipeptidylpeptidase IV Inhibitor II, would result in a reduced rate of substrate cleavage and consequently, lower fluorescence, indicating its inhibitory potential.

To enhance the physiological relevance and reduce costs associated with using recombinant human DPP-IV, some HTS methods have been developed using human plasma as the enzyme source. rsc.orgnih.govresearchgate.net This approach directly measures the inhibition of DPP-IV in a more complex biological matrix. rsc.org The optimization of such assays includes determining the ideal concentrations of the substrate and enzyme, as well as the optimal pH and temperature conditions to ensure reliable and reproducible results. rsc.orgresearchgate.net

Determination of Half Maximal Inhibitory Concentration (IC50) and Inhibition Constants (Ki)

Following the initial identification through HTS, a more detailed quantitative analysis is performed to determine the potency of this compound. This is primarily achieved by calculating its half maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the DPP-IV enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

For instance, studies have reported IC50 values for various DPP-IV inhibitors, with some potent compounds exhibiting values in the nanomolar range. diabetesjournals.orgresearchgate.net The determination of IC50 often involves incubating the enzyme with a range of inhibitor concentrations and measuring the resulting enzyme activity. researchgate.net

The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity to the enzyme. It is independent of the substrate concentration used in the assay. The Ki value is typically determined through kinetic studies, such as Lineweaver-Burk plot analysis, which can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

| Compound | IC50 (nM) | Reference |

| Sitagliptin (B1680988) | 36.22 (recombinant DPP-IV) | rsc.orgresearchgate.net |

| Sitagliptin | 39.18 (human plasma) | rsc.orgresearchgate.net |

| Compound 3 | 27 | diabetesjournals.org |

| Val-boro-Pro | ~10 | diabetesjournals.org |

| DPP8/9-selective inhibitor 4 | ~500 | diabetesjournals.org |

| Trp-Arg | <45,000 | nih.gov |

| Trp-Lys | <45,000 | nih.gov |

| Trp-Leu | <45,000 | nih.gov |

| Trp-Thr | 482,100 | nih.gov |

| IPI | 5,950 | nih.gov |

This table presents a selection of reported IC50 values for various DPP-IV inhibitors to provide context for the range of potencies observed in preclinical research.

Assessment of Selectivity Against Related Peptidases

DPP-IV belongs to a family of serine peptidases that includes DPP-8, DPP-9, and quiescent cell proline dipeptidase (QPP). diabetesjournals.orgnih.gov Therefore, a crucial aspect of the preclinical evaluation of this compound is to assess its selectivity for DPP-IV over these related enzymes. High selectivity is desirable to minimize the potential for off-target effects and associated toxicities. diabetesjournals.org

Selectivity is typically determined by performing inhibition assays against a panel of related peptidases. diabetesjournals.org The IC50 values of the inhibitor for each of these enzymes are determined and compared to its IC50 for DPP-IV. A significantly higher IC50 value for the related peptidases indicates greater selectivity for DPP-IV. For example, some highly selective DPP-IV inhibitors have shown over 1,000-fold selectivity against other dipeptidyl peptidases. diabetesjournals.org This high degree of selectivity is a key factor in ensuring a favorable safety profile for a potential drug candidate. diabetesjournals.org

Kinetic Characterization of Inhibitor-Enzyme Interactions

Understanding the kinetics of the interaction between this compound and the DPP-IV enzyme provides valuable insights into its mechanism of action. Kinetic studies can determine whether the inhibitor binds reversibly or irreversibly and whether its binding is time-dependent. acs.org

Methods such as Lineweaver-Burk plot analysis are employed to determine the mode of inhibition, which can be competitive, non-competitive, or mixed-type. nih.govnih.gov A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The mode of inhibition can have significant implications for the inhibitor's in vivo efficacy and duration of action.

Computational and In Silico Methodologies

In addition to in vitro experiments, computational approaches play a significant role in the preclinical evaluation of this compound. These methods provide a molecular-level understanding of the inhibitor-enzyme interaction and can guide the design of more potent and selective compounds.

Molecular Docking Studies and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (the inhibitor) when it interacts with a receptor (the DPP-IV enzyme). nih.govnih.govmdpi.com This method utilizes the three-dimensional structures of both the inhibitor and the enzyme to simulate their interaction.

The process involves placing the inhibitor in various positions and orientations within the enzyme's active site and calculating the binding energy for each pose. nih.gov The pose with the lowest binding energy is considered the most likely binding mode. nih.gov These studies can identify the key amino acid residues in the active site that are involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govplos.org

For example, molecular docking studies of various DPP-IV inhibitors have identified key interactions with residues such as Glu205, Glu206, Tyr547, Ser630, and Tyr662. nih.govplos.orgmdpi.comresearchgate.net By understanding these interactions, researchers can rationally design new inhibitors with improved binding affinity and selectivity. The accuracy of these predictions can be validated by comparing the predicted binding poses with experimentally determined crystal structures of the inhibitor-enzyme complex. nih.govnih.gov

| Software | Application | Reference |

| AutoDock Vina | Prediction of binding poses | rsc.org |

| CDOCKER | Molecular docking and calculation of CDOCKER energy | nih.gov |

| Discovery Studio | Molecular docking studies | nih.gov |

| iGEMDOCK v2.0 | Initial quick docking | njppp.com |

| AutoDock 4.0 | Accurate docking | njppp.com |

| FRED (v.3.5.0.4) | Redocking and RMSD calculation | mdpi.com |

| Maestro module | Superposition of structures | mdpi.com |

This table lists some of the software commonly used for molecular docking and related computational analyses in the study of DPP-IV inhibitors.

Molecular Dynamics Simulations to Explore Inhibitor-Enzyme Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand, such as this compound, and its target enzyme at an atomic level. nih.govuntad.ac.id These simulations provide insights into the stability of the inhibitor-enzyme complex, the persistence of key binding interactions over time, and the conformational changes that may occur upon binding. nih.govmdpi.comtandfonline.com

In studies of DPP-IV inhibitors, MD simulations are performed to validate the binding modes predicted by initial molecular docking studies. mdpi.comtandfonline.com Researchers assess the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine the stability of the complex. A stable complex is indicated by a low and non-fluctuating RMSD value over the simulation period, suggesting that the inhibitor remains securely bound within the active site. tandfonline.com

These simulations reveal that key interactions, such as hydrogen bonds and hydrophobic interactions with critical residues in the DPP-IV active site (like PHE357 and TYR666), are maintained throughout the simulation. untad.ac.id By observing the permanence and flexibility of the inhibitor within the binding pocket, MD simulations confirm the stability of the binding mode and provide crucial information for the structural optimization of new, more potent DPP-IV inhibitors. mdpi.comnih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of DPP-IV Inhibitor Complexes

| Parameter | Purpose | Typical Finding for Effective Inhibitors |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the protein-ligand complex. | Low and stable RMSD values over the simulation time (e.g., 10-100 ns). tandfonline.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the inhibitor and enzyme. | Persistence of crucial hydrogen bonds with key active site residues. tandfonline.com |

| Interaction Energy Calculation | Quantifies the strength of the binding between the inhibitor and the enzyme. | Consistently favorable (negative) interaction energy. |

| Conformational Analysis | Observes the flexibility and conformational changes of the inhibitor and the enzyme's active site upon binding. | The inhibitor maintains a stable binding conformation observed in docking studies. nih.govmdpi.com |

Pharmacophore-Based Virtual Screening and Ligand-Based Design

Pharmacophore modeling is a cornerstone of modern drug discovery, utilized to identify novel candidates for DPP-IV inhibition. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target like DPP-IV. mdpi.com

The process begins by generating models from a set of known active DPP-IV inhibitors. nih.govindianchemicalsociety.com The best pharmacophore model is selected based on its ability to accurately predict the biological activity of both a training set and a test set of compounds. nih.gov This validated model then serves as a 3D query to screen large chemical databases, a process known as virtual screening. nih.govindianchemicalsociety.com Molecules from the database that fit the pharmacophore model well are selected as "hits" and prioritized for further investigation, such as molecular docking and, eventually, synthesis and in vitro testing. indianchemicalsociety.commdpi.com This approach has proven effective in identifying novel and structurally diverse compounds with significant DPP-IV inhibitory potential. mdpi.comnih.gov

Quantum Chemical Calculations in Binding Affinity Predictions

To refine the understanding of inhibitor-enzyme interactions, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) are used to compute global reactivity descriptors for potential inhibitor molecules. mdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other electronic properties. mdpi.comdovepress.com

These calculations help to confirm the essential structural features required for DPP-IV inhibition. mdpi.com For instance, the HOMO-LUMO gap can provide insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap often correlates with higher reactivity. By analyzing these quantum chemical properties, researchers can better predict the binding affinity and intrinsic activity of a designed inhibitor before its synthesis, providing a deeper theoretical foundation for its mechanism of action. dovepress.com

In Vivo Studies in Research Models (Mechanistic Focus)

Evaluation of Endogenous Incretin (B1656795) Levels in Animal Models Post-Inhibition

Inhibition of the DPP-IV enzyme is fundamentally based on its role in inactivating incretin hormones. nih.govnih.gov DPP-IV rapidly degrades glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), hormones released by the gut after a meal. nih.govimrpress.com By blocking this degradation, DPP-IV inhibitors increase the circulating concentrations of the active forms of these hormones. nih.govnih.gov

Preclinical studies in various animal models, including dogs and rodents, have consistently demonstrated this effect. nih.govbioworld.com Following the administration of a DPP-IV inhibitor, researchers observe a significant rise in the plasma levels of intact, biologically active GLP-1 and GIP, particularly after a meal or glucose challenge. nih.gov For example, one study in conscious dogs showed that DPP-IV inhibition increased the proportion of active GIP from approximately 22% to over 92% and active GLP-1 from 10% to nearly 99% post-meal. nih.gov This elevation of active incretins is the primary mechanism through which subsequent physiological effects are mediated. nih.govnih.gov

Table 2: Effect of DPP-IV Inhibition on Incretin Levels in a Canine Model

| Incretin Hormone | Measurement (Area Under Curve) | Control (Vehicle Infusion) | After DPP-IV Inhibitor | Percent Change |

| Active GIP | pM x min | 4,797 ± 364 | 10,649 ± 106 | +122% |

| Active GLP-1 | pM x min | 646 ± 134 | 2,822 ± 528 | +337% |

| Total GIP | pM x min | 21,632 ± 654 | 12,084 ± 1,723 | -44% |

| Total GLP-1 | pM x min | 5,145 ± 677 | 3,060 ± 601 | -41% |

Data adapted from a study in conscious dogs given a mixed meal. The reduction in total incretin levels suggests a potential feedback mechanism. nih.gov

Modulation of Insulin (B600854) Secretion and Glucagon (B607659) Suppression in Preclinical Settings

The increased levels of active incretin hormones directly impact the function of the endocrine pancreas. nih.govnih.gov GLP-1 and GIP are known to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. nih.govimrpress.comnih.gov Concurrently, GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, particularly when glucose levels are high. nih.govoup.com

In preclinical studies, treatment with DPP-IV inhibitors leads to enhanced meal-related insulin secretion and a reduction in postprandial glucagon levels. oup.comdoi.org This dual action is crucial for improving glucose homeostasis. Studies in subjects with type 2 diabetes have shown that the improvement in metabolic control following DPP-IV inhibition is significantly correlated with the reduction in glucagon levels. oup.com By restoring a more balanced islet-cell response to nutrient intake, these inhibitors help lower both fasting and postprandial hyperglycemia in animal models of diabetes. nih.govdoi.org

Impact on Pancreatic Beta-Cell Function and Proliferation in Animal Studies

Beyond the acute effects on hormone secretion, preclinical research suggests that DPP-IV inhibitors may have beneficial long-term effects on the health and mass of pancreatic β-cells. nih.govdoi.org In various rodent models of diabetes, chronic treatment with DPP-IV inhibitors has been shown to improve measures of β-cell function. nih.govdoi.org

Furthermore, some animal studies have demonstrated that this class of inhibitors can positively impact β-cell mass by promoting cell proliferation and reducing apoptosis (programmed cell death). nih.govdoi.org This suggests a potential to preserve or even augment the functional β-cell population, which is often in decline in chronic diabetic states. bioworld.comnih.gov These findings in animal models point towards a potential for modifying the progression of β-cell dysfunction. nih.gov

Investigations into Non-Incretin Substrate Processing in Vivo

Beyond their well-documented role in incretin hormone regulation, Dipeptidylpeptidase-4 (DPP-4) inhibitors also influence the in vivo processing of various other peptides that are not involved in the incretin axis. nih.govnih.gov DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the penultimate position. nih.govnih.gov This broad substrate specificity means that its inhibition can have pleiotropic effects. nih.gov Preclinical research has focused on understanding how preventing the degradation of these non-incretin substrates affects various physiological systems. Key substrates investigated include Neuropeptide Y (NPY) and Substance P. nih.govnih.gov

Neuropeptide Y (NPY) Processing

Neuropeptide Y (NPY) is a significant non-incretin substrate of DPP-4, implicated in processes such as vasoconstriction and memory. nih.govnih.gov In vivo, DPP-4 cleaves NPY into the truncated form NPY (3–36). nih.gov This enzymatic action is physiologically important because full-length NPY and its truncated metabolite have different receptor affinities and downstream effects. nih.govnih.gov

Preclinical studies in rodent models and investigations in humans have demonstrated that DPP-4 inhibition prevents the degradation of NPY. nih.govnih.gov This leads to an increased ratio of the active, full-length NPY to the less active NPY (3–36). nih.gov A primary observed phenomenon is the potentiation of NPY's vasoconstrictor effects, particularly when the renin-angiotensin system (RAS) is simultaneously inhibited. nih.gov Studies in rats showed that DPP-4 inhibition increased blood pressure, an effect that could be blocked by a Y1 receptor antagonist, confirming the role of active NPY. nih.gov

Furthermore, research in mice has linked the NPY-preserving effect of DPP-4 inhibitors to cognitive enhancement. Administration of inhibitors like sitagliptin was found to facilitate the retention of object memory. nih.gov Crucially, this memory-enhancing effect was absent in mice lacking NPY, indicating that the cognitive benefits are mediated through an NPY-dependent mechanism. nih.gov

Table 1: Effect of DPP-4 Inhibition on Neuropeptide Y (NPY) Processing and Physiological Responses

| Parameter | Observation upon DPP-4 Inhibition | Affected System/Response | Supporting Evidence |

| NPY Degradation | Prevents the degradation of full-length NPY to NPY (3-36). nih.gov | Peptide Metabolism | Increases the ratio of active NPY to its metabolite. nih.gov |

| Vasoconstriction | Potentiates the vasoconstrictor response to NPY, especially during RAS inhibition. nih.gov | Cardiovascular System | Studies in rats and humans show enhanced vasoconstriction and increased blood pressure. nih.gov |

| Memory Retention | Facilitates the retention of object memory. nih.gov | Central Nervous System | The effect is dependent on the presence of NPY, as shown in NPY-deficient mice. nih.gov |

Substance P Processing

Substance P is another physiologically important peptide substrate for DPP-4, involved in inflammation, pain transmission, and cardiovascular regulation. nih.govnih.gov Like NPY, Substance P is also a substrate for other enzymes, notably angiotensin-converting enzyme (ACE). nih.gov

Research in healthy human subjects has shown that the role of DPP-4 in Substance P degradation becomes particularly prominent when ACE is inhibited. nih.gov In this context, DPP-4 becomes the primary enzyme responsible for inactivating Substance P. nih.gov Consequently, the combined inhibition of both ACE and DPP-4 leads to a significant increase in the activity of Substance P. One of the key observed phenomena is an increase in sympathetic nervous system activity. nih.gov These findings highlight the complex interplay between different enzymatic pathways in regulating peptide signaling and demonstrate that the physiological consequences of DPP-4 inhibition can be influenced by concurrent medications. nih.gov

Table 2: Effect of DPP-4 Inhibition on Substance P Processing and Physiological Responses

| Parameter | Observation upon DPP-4 Inhibition | Affected System/Response | Supporting Evidence |

| Substance P Degradation | Prevents inactivation of Substance P, particularly during ACE inhibition. nih.gov | Peptide Metabolism | DPP-4 is the primary inactivator of Substance P when ACE is blocked. nih.gov |

| Sympathetic Activity | Increases sympathetic activity during concurrent ACE and DPP-4 inhibition. nih.gov | Nervous/Cardiovascular System | Studies in healthy subjects demonstrate potentiation of Substance P effects. nih.gov |

Advanced Methodologies in Dipeptidylpeptidase Iv Inhibitor Ii Synthesis and Analysis

Synthetic Approaches for Chemical Compound Dipeptidylpeptidase IV Inhibitor II

The synthesis of this compound involves intricate chemical strategies, ranging from traditional organic synthesis to innovative biocatalytic methods. These approaches are continually optimized to enhance yield, purity, and stereoselectivity.

De Novo Chemical Synthesis and Optimization Pathways

The de novo chemical synthesis of this compound is a multi-step process that often begins with the construction of key intermediates. One patented method highlights the preparation of a trifluoromethyl-substituted tetrahydropyran (B127337) intermediate. This process involves the ring-opening of an aziridine (B145994) derivative using a Grignard reagent, specifically (2,4,5-trifluorophenyl)magnesium bromide, in the presence of a copper(I) bromide-dimethyl sulfide (B99878) complex. This reaction yields a β-amino ester, which is then subjected to acid hydrolysis to produce the desired intermediate.

Further synthetic routes have been explored to construct the core structures of DPP-IV inhibitors. For instance, the synthesis of (R)-3-amino-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide involves reacting a Boc-protected amine with 1-piperidine-4-amine in the presence of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and triethylamine (B128534) (TEA) in tetrahydrofuran (B95107) (THF). oatext.com Similarly, the synthesis of (3R)-3-amino-1-(2-benzylpyrrolidin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one follows a comparable pathway, utilizing 2-benzylpyrrolidine. oatext.com

Biocatalytic and Fermentative Production for Peptide-Based Inhibitors

While chemical synthesis is prevalent for small-molecule inhibitors, biocatalytic and fermentative approaches are particularly relevant for producing peptide-based DPP-IV inhibitors. These methods leverage enzymes and microorganisms to synthesize complex peptide structures with high specificity and efficiency.

For example, studies have identified DPP-IV inhibitory peptides from natural sources like oat proteins. nih.gov Hydrolysis of oat protein using enzymes such as neutrase has been shown to yield potent DPP-IV inhibitory peptides. nih.gov This process involves the enzymatic breakdown of the protein into smaller peptide fragments, some of which exhibit inhibitory activity. nih.gov

Similarly, the treatment of goat milk casein with trypsin and chymotrypsin (B1334515) has led to the isolation of novel DPP-IV inhibitory peptides. nih.gov These enzymatic hydrolysates can be a rich source of bioactive peptides, offering a cost-effective and sustainable alternative to purely chemical synthesis for certain classes of inhibitors. nih.gov The formation of peptide bonds, the fundamental step in creating peptides and proteins, is a condensation reaction where the carboxyl group of one amino acid links with the amino group of another, eliminating a water molecule. unc.edu

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

The quest for more potent and selective DPP-IV inhibitors has driven the development of novel heterocyclic scaffolds and the generation of extensive chemical libraries. These efforts aim to explore new chemical spaces and identify compounds with improved pharmacological properties.

Researchers have successfully designed and synthesized various heterocyclic compounds as DPP-IV inhibitors. osti.govnih.gov Taking advantage of X-ray co-crystal structures of known inhibitors like sitagliptin (B1680988), alogliptin, and linagliptin (B1675411) bound to the DPP-IV enzyme, scientists have used molecular modeling to design new series of heterocyclic targets. osti.govnih.gov In some instances, unexpected chemical transformations during synthesis have led to the discovery of novel and potent tricyclic scaffolds. osti.govnih.gov

The development of deazaxanthine-based DPP-IV inhibitors has also shown promise. nih.gov Optimization of these scaffolds has led to compounds with high potency (IC50 <10nM) and selectivity against other dipeptidyl peptidases. nih.gov Further modifications, such as changing from a deazahypoxanthine to a deazaxanthine template, have resulted in improved pharmacokinetic profiles. nih.gov The creation and screening of chemical libraries containing diverse heterocyclic structures are essential for identifying lead compounds with desirable activity and drug-like properties. novartis.com

Analytical Techniques for Characterization and Quantification

Accurate and reliable analytical methods are indispensable for the characterization and quantification of this compound and related compounds. These techniques ensure the quality, purity, and potency of the synthesized inhibitors.

Chromatographic Separations

Chromatographic techniques are the cornerstone of separating and quantifying DPP-IV inhibitors from complex mixtures, such as reaction media or biological samples. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

Reversed-phase HPLC (RP-HPLC) has been effectively used to separate and verify the purity of synthesized DPP-IV inhibitors and to analyze hydrolysates for inhibitory peptides. nih.gov Another powerful technique is two-dimensional thin-layer chromatography (2D-TLC), which has been successfully employed for the isolation of DPP-IV-inhibitory peptides from goat milk casein hydrolysates. nih.gov This method uses different solvent systems in two perpendicular directions to achieve high-resolution separation of complex peptide mixtures. nih.gov A TLC-bioautographic method has also been developed to screen for DPP-IV inhibitors in plant extracts, where active compounds appear as white spots against a colored background. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are vital for elucidating the chemical structure and confirming the identity of this compound. These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is instrumental in identifying and sequencing peptide-based inhibitors. nih.gov This technique allows for the precise determination of the molecular weight and fragmentation pattern of the peptides, enabling their unambiguous identification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural characterization, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule. Other spectroscopic techniques, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, are also used to confirm the presence of specific functional groups and to quantify the compound. acs.org A kinetic fluorometric assay using the substrate Gly-Pro-4-methylcoumarinamide is also employed to determine the inhibitory activity of compounds on the DPP-IV enzyme. oatext.com

Fluorometric and Colorimetric Assays for Enzyme Kinetics and Inhibition

The quantification of Dipeptidylpeptidase IV (DPP-IV) activity and the screening of its inhibitors are routinely performed using fluorometric and colorimetric assays. These methods offer sensitive and reliable means to study enzyme kinetics and inhibition, crucial for the development and characterization of DPP-IV inhibitors.

Fluorometric Assays

Fluorometric assays are a cornerstone in the study of DPP-IV, prized for their high sensitivity and suitability for high-throughput screening (HTS). apexbt.combpsbioscience.comnih.gov These assays typically employ a synthetic substrate that becomes fluorescent upon cleavage by DPP-IV.

Principle of Fluorometric Assays

The fundamental principle of these assays revolves around a fluorogenic substrate, most commonly a peptide conjugated to a fluorescent reporter group that is quenched in the intact molecule. A widely used substrate is Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). apexbt.comabcam.comfrontiersin.org In the presence of DPP-IV, the enzyme cleaves the peptide bond between the proline and the aminomethylcoumarin (AMC) group. abcam.com This cleavage releases the free AMC, which is highly fluorescent, and the resulting increase in fluorescence intensity can be measured over time using a fluorometric plate reader. bpsbioscience.comabcam.com The rate of this increase is directly proportional to the DPP-IV enzyme activity.

The activity of DPP-IV can be determined by the difference in fluorescence before and after the addition of an inhibitor. elabscience.combiocat.com This makes the assay particularly useful for screening potential DPP-IV inhibitors. The excitation and emission wavelengths for AMC are typically in the range of 350-360 nm and 450-465 nm, respectively. abcam.com Another fluorogenic substrate, Ala-Pro-7-amino-4-trifluoromethylcoumarin, is also utilized, with excitation and emission wavelengths of 400 nm and 505 nm. diabetesjournals.org

Research Findings from Fluorometric Assays

Fluorometric assays have been instrumental in determining the inhibitory activity (IC₅₀ values) of various compounds. For instance, a study on flavonoids revealed their potential as DPP-IV inhibitors, with IC₅₀ values determined for several compounds. frontiersin.org It is important to note that IC₅₀ values can vary between studies due to differences in assay conditions, such as the origin and concentration of the DPP-4 enzyme and substrate. frontiersin.org

Kinetic studies using fluorometric methods can also elucidate the mechanism of inhibition. By measuring the enzymatic reaction rate at different concentrations of both the inhibitor and the DPP-IV enzyme, researchers can determine if the inhibition is reversible or irreversible. frontiersin.orgnih.gov For example, the irreversible and dose-dependent inhibition of DPP-IV by evogliptin (B1263388) tartrate has been demonstrated using a fluorogenic kinetic analysis. nih.gov

The table below summarizes key parameters and findings from various fluorometric assays for DPP-IV.

| Substrate | Excitation (nm) | Emission (nm) | Application | Key Findings/Notes |

| Gly-Pro-AMC | 350-360 | 450-465 | Screening DPP-IV inhibitors, enzyme kinetics. abcam.comfrontiersin.orgdiabetesjournals.org | Widely used, high sensitivity. nih.govabcam.com |

| Ala-Pro-7-amino-4-trifluoromethylcoumarin | 400 | 505 | Testing against human DPP8. diabetesjournals.org | Used in selectivity studies. diabetesjournals.org |

Colorimetric Assays

Colorimetric assays provide an alternative method for measuring DPP-IV activity and are valued for their simplicity and cost-effectiveness. nih.govnih.gov

Principle of Colorimetric Assays

These assays typically utilize a chromogenic substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA). researchgate.netrsc.org When cleaved by DPP-IV, this substrate releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength, typically around 405 nm. rsc.org The intensity of the color produced is directly proportional to the enzyme activity.

Another colorimetric approach involves the use of gold nanoparticles (AuNPs). nih.gov In one such method, a specific peptide substrate induces the aggregation of AuNPs, leading to a color change. When DPP-IV is present, it cleaves the peptide, preventing this aggregation and color change. nih.gov The presence and activity of DPP-IV can thus be determined by observing the color or measuring the UV/Vis absorption spectra. nih.gov

A different colorimetric method employs cinnamaldehyde (B126680) as a color-developing reagent. google.com DPP-IV cleaves a substrate, releasing a leaving group that then reacts with cinnamaldehyde to produce a visible color change. google.com

Research Findings from Colorimetric Assays

Colorimetric assays have been successfully used to determine DPP-IV activity in various biological samples and to screen for inhibitors. nih.govgoogle.com For example, a colorimetric assay using Gly-Pro-pNA was used to generate a calibration curve for DPP-IV activity in the presence of different concentrations of known inhibitors like vildagliptin (B1682220). researchgate.net

The AuNP-based colorimetric assay has shown a detection limit for DPP-IV as low as 5 mU/mL. nih.gov While generally less sensitive than fluorometric assays, colorimetric methods are simple, rapid, and sufficiently sensitive for many applications, including inhibitor screening. nih.govnih.gov

The table below presents information on different colorimetric assay methodologies for DPP-IV.

| Substrate/Method | Detection Principle | Wavelength (nm) | Application | Key Findings/Notes |

| Gly-Pro-p-nitroanilide (Gly-Pro-pNA) | Release of p-nitroaniline. rsc.org | 405 rsc.org | DPP-IV activity and inhibitor screening. researchgate.netrsc.org | A standard and well-established method. researchgate.net |

| Gold Nanoparticle (AuNP)-based | Inhibition of peptide-induced AuNP aggregation. nih.gov | UV/Vis spectra nih.gov | DPP-IV activity and inhibitor screening. nih.gov | Simple and rapid with good sensitivity. nih.gov |

| Cinnamaldehyde-based | Reaction with enzyme-cleaved leaving group. google.com | Visual color change google.com | Determination of DPP-IV in various samples. google.com | Can be read visually or with a spectrophotometer. google.com |

Comparative Academic Analyses of Dipeptidylpeptidase Iv Inhibitor Ii

Comparative Efficacy and Potency Against Other DPP-IV Inhibitors

Dipeptidylpeptidase IV Inhibitor II is a potent and competitive inhibitor of DPP-4. nih.gov While comprehensive head-to-head clinical trials comparing all available DPP-4 inhibitors are limited, existing data from various studies allow for an indirect assessment of their relative efficacies. nih.gov Generally, DPP-4 inhibitors as a class demonstrate similar reductions in glycosylated hemoglobin (HbA1c) levels. nih.govnih.gov

Interactive Data Table: Comparative Efficacy of DPP-4 Inhibitors

| Inhibitor | Change in HbA1c | Key Findings |

| Sitagliptin (B1680988) | -0.79% to -0.94% at 24 weeks | Statistically significant reduction compared to placebo. diabetesjournals.org |

| Vildagliptin (B1682220) | Similar to sitagliptin | Similar efficacy to sitagliptin in severe renal impairment. nih.gov |

| Saxagliptin (B632) | Less trough inhibition than sitagliptin | Provided less trough DPP-4 inhibition than sitagliptin. nih.gov |

| Alogliptin | No significant difference from others | Generally similar efficacy to other DPP-4 inhibitors. nih.gov |

| Linagliptin (B1675411) | Similar to other DPP-4 inhibitors | Part of a class with comparable efficacy. nih.gov |

Differential Binding Modes and Structural Interactions with DPP-IV

DPP-4 inhibitors exhibit considerable chemical diversity, which leads to different binding modes within the enzyme's active site. nih.gov The DPP-4 active site is comprised of several subsites, including S1, S2, S1', and S2'. nih.gov The interactions of inhibitors with these subsites determine their binding affinity and selectivity.

DPP-4 inhibitors can be categorized into three classes based on their binding interactions: nih.gov

Class 1: (e.g., vildagliptin, saxagliptin) Interact with the core S1 and S2 subsites and form a covalent bond with Ser630 in the catalytic triad (B1167595). nih.gov

Class 2: (e.g., alogliptin, linagliptin) Interact with the S1 and S2 subsites, as well as the S1' and/or S2' subsites. nih.gov

Class 3: (e.g., sitagliptin, teneligliptin) Interact with the S1, S2, and S2 extensive subsites. nih.gov

Research suggests that additional interactions with the S1', S2', or S2 extensive subsites can lead to increased DPP-4 inhibition. nih.gov Despite these different binding modes, all competitive DPP-4 inhibitors bind to the same catalytic site. nih.gov The enzyme's active site demonstrates conformational flexibility to accommodate these structurally diverse molecules. nih.gov

Structural analysis of DPP-4 in complex with various inhibitors reveals that the main and side chains in the binding area are generally minimally altered. nih.gov Specific residues such as Arg125, Glu205, Glu206, Tyr662, and Asn710 play a crucial role in fixing specific atoms of the inhibitors in a particular spatial position. nih.gov Two specific water molecules have also been identified as common to many DPP-4 structures, appearing to contribute to the orientation of key residues and the appropriate arrangement of the inhibitor at the S2 subsite. nih.gov

Comparative Enzyme Kinetic Profiles

The kinetic profiles of DPP-4 inhibitors reveal important aspects of their mechanism of action. Most DPP-4 inhibitors, including this compound, are competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the substrate from binding. nih.govnih.gov

The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme. For example, isoleucyl thiazolidide, a potent DPP-4 inhibitor, has a Ki of 110 nM, while isoleucyl 4-cyanothiazolidide is a very potent inhibitor with a Ki of 1 nM for porcine DPP-IV. nih.gov The pH can also influence the inhibitory activity, as seen with the bell-shaped pH dependence of Ki for isoleucyl 4-cyanothiazolidide. nih.gov

Kinetic studies can also reveal different modes of inhibition. For instance, studies on tryptophan-containing dipeptides showed both competitive and non-competitive modes of inhibition, suggesting that these peptides may bind to different locations on the DPP-IV enzyme. nih.gov

Interactive Data Table: Comparative Enzyme Kinetic Parameters

| Inhibitor | Inhibition Type | Ki Value | Key Findings |

| Isoleucyl thiazolidide | Competitive | 110 nM | Potent inhibitor of DPP-IV. nih.gov |

| Isoleucyl 4-cyanothiazolidide | Competitive | 1 nM (porcine DPP-IV) | Very potent inhibitor with pH-dependent activity. nih.gov |

| Trp-Arg, Trp-Lys, Trp-Leu | Competitive/Non-competitive | <45 µM (IC50) | Mode of inhibition depends on the peptide sequence. nih.gov |

Comparative Selectivity Profiles Among DPP-IV Family Members

The selectivity of DPP-4 inhibitors is a critical aspect of their pharmacological profile, as off-target inhibition of other related enzymes could lead to undesirable effects. nih.govdiabetesjournals.org The DPP-4 family includes other peptidases such as DPP-8 and DPP-9. nih.govdiabetesjournals.org

Inhibition of DPP-8 and DPP-9 has been associated with toxicities in preclinical studies, highlighting the importance of selectivity for DPP-4. nih.govdiabetesjournals.orgepa.govsigmaaldrich.com For example, a DPP-8/9 inhibitor caused various adverse effects in rats and gastrointestinal toxicity in dogs, whereas a selective DPP-IV inhibitor did not produce these toxicities. nih.govdiabetesjournals.org

Different DPP-4 inhibitors exhibit varying degrees of selectivity. Sitagliptin, for instance, shows a greater than 2,600-fold higher affinity for DPP-IV compared to DPP-8 and DPP-9. diabetesjournals.org In contrast, vildagliptin and saxagliptin are reported to have lower specificity for DPP-4 compared to other agents in the class. researchgate.net The development of highly selective DPP-4 inhibitors is therefore a key objective in drug discovery to ensure a favorable safety profile. nih.gov

Interactive Data Table: Selectivity of DPP-4 Inhibitors

| Inhibitor | Selectivity for DPP-4 vs. DPP-8/DPP-9 | Key Findings |

| Sitagliptin | >2,600-fold | Highly selective for DPP-4. diabetesjournals.org |

| Vildagliptin | Less selective than sitagliptin | Lower specificity compared to some other DPP-4 inhibitors. researchgate.netyoutube.com |

| Saxagliptin | Less selective than sitagliptin | Lower specificity compared to some other DPP-4 inhibitors. researchgate.net |

| Selective DPP-IV Inhibitor (unnamed) | >1,000-fold | No toxicities observed in preclinical studies. diabetesjournals.org |

Future Directions and Emerging Research Avenues for Dipeptidylpeptidase Iv Inhibitor Ii

Design and Discovery of Next-Generation Dipeptidyl Peptidase IV Inhibitor II Analogues

The quest for more potent and selective DPP-4 inhibitors is driving the design of novel analogues of Dipeptidyl Peptidase IV Inhibitor II. Researchers are systematically modifying its chemical scaffold to improve interactions with the enzyme's active site. nih.gov This involves exploring a variety of heterocyclic compounds, including azoles, azines, and sulfonamides, which have shown significant DPP-4 inhibitory activity. nih.gov

One approach involves creating hybrid molecules that combine the structural features of known potent inhibitors. For instance, dihydropyrimidine (B8664642) phthalimide (B116566) hybrids have been synthesized and shown to exhibit strong DPP-4 inhibitory activity, in some cases surpassing that of the reference drug alogliptin. nih.gov The rationale behind this strategy is to achieve synergistic activity by incorporating different pharmacophores into a single molecular entity. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor, providing valuable insights into the chemical modifications that enhance inhibitory potential. nih.gov For example, the introduction of a nitrile group at the S1 site of the DPP-4 enzyme has been identified as a key feature for potent inhibition in certain scaffolds. nih.gov Furthermore, the development of peptidomimetic inhibitors, designed to mimic the natural substrates of DPP-4, continues to be a promising area of research. mdpi.com These peptidomimetics are broadly classified into glycine- and β-alanine-based inhibitors. mdpi.com

The overarching goal is to develop next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and potentially novel mechanisms of action that could offer additional therapeutic benefits. nih.gov

Integration of Artificial Intelligence and Machine Learning in Inhibitor Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of DPP-4 inhibitors. These computational tools can rapidly screen vast libraries of compounds, predict their inhibitory activity, and identify promising candidates for further experimental validation. researchgate.netmdpi.com

These in silico methods significantly accelerate the initial stages of drug discovery, reducing the time and cost associated with traditional screening methods. nih.gov By analyzing large datasets of known inhibitors, machine learning algorithms can identify key structural features and develop predictive models to guide the design of new and more potent compounds. researchgate.net For example, a sequence-based predictor called iDPPIV-SCM, which uses a scoring card method, has proven to be effective and even superior to some well-known ML classifiers for identifying DPP-4 inhibitory peptides. acs.org

The integration of deep learning models, such as the DrugBAN model, further enhances the ability to predict DPP-4 inhibitory compounds from complex sources like traditional Chinese medicine databases. mdpi.com This approach not only identifies potential inhibitors but also helps in elucidating their potential mechanisms of action. mdpi.com

Exploration of Unconventional Sources for Novel Inhibitory Compounds

The search for novel DPP-4 inhibitors has expanded beyond traditional synthetic chemistry to include a wide array of unconventional sources, particularly natural products. Plant-based compounds and food-derived peptides are emerging as promising reservoirs of new inhibitory molecules. plos.orgnih.gov

Several medicinal plants have been identified as sources of DPP-4 inhibitors, including Allium sativum (garlic), Morus alba (white mulberry), and Curcuma longa (turmeric). nih.gov For example, phytochemicals in garlic extract have been shown to inhibit DPP-4. nih.gov Similarly, natural compounds like quercetin, a flavonoid found in many fruits and vegetables, are being investigated for their potential to inhibit DPP-4. mdpi.com

These natural inhibitors often possess novel chemical scaffolds that are distinct from existing synthetic drugs, offering opportunities for the development of new classes of DPP-4 inhibitors with potentially different modes of action and improved safety profiles. plos.org The exploration of these unconventional sources provides a valuable and sustainable pipeline for the discovery of future therapeutic agents.

Advanced Mechanistic Studies on Pleiotropic Actions of Selective DPP-IV Inhibition

Beyond their primary role in glucose regulation, DPP-4 inhibitors are now recognized for their wide-ranging "pleiotropic" effects, which are the subject of intense investigation. nih.govnih.gov DPP-4 is a multifunctional enzyme involved in various physiological processes, including immune regulation and inflammation. nih.govnih.gov

Advanced mechanistic studies are focused on understanding how selective DPP-4 inhibition leads to these additional benefits. Research has shown that DPP-4 inhibitors can exert anti-inflammatory, anti-oxidant, anti-fibrotic, and anti-apoptotic actions. nih.gov These effects are thought to be mediated by the prevention of the degradation of various bioactive peptides beyond GLP-1 and GIP, such as stromal-derived factor-1α and pituitary adenylate cyclase-activating polypeptide, which can improve islet function. nih.gov

The immunomodulatory functions of DPP-4 inhibitors are a particularly active area of research. nih.gov Since DPP-4 (also known as CD26) is expressed on the surface of immune cells, its inhibition can modulate immune responses. nih.gov This has led to investigations into the potential therapeutic applications of DPP-4 inhibitors in autoimmune diseases and even in the context of viral infections. nih.gov

Furthermore, studies are exploring the nonclassical mechanisms of DPP-4 inhibition, such as the inhibition of DPP-4 activity in the gut and islets, which may contribute to their glucose-lowering effects. nih.gov The selectivity of DPP-4 inhibitors over other dipeptidyl peptidases, like DPP8 and DPP9, is also a critical area of study, as non-selective inhibition can lead to toxicity. nih.gov A deeper understanding of these pleiotropic actions will be crucial for unlocking the full therapeutic potential of Dipeptidyl Peptidase IV Inhibitor II and its analogues.

Methodological Advancements in Inhibitor Synthesis and Analysis

Significant progress is being made in the synthetic and analytical methodologies for DPP-4 inhibitors, facilitating the development of more complex and effective compounds. Modern synthetic strategies are focused on creating diverse molecular scaffolds with high efficiency and atom economy.

Recent advancements include the development of novel synthetic routes for various heterocyclic systems, which form the core of many DPP-4 inhibitors. mdpi.com For instance, methods for synthesizing 1,2,3-triazoles, designed as analogues of existing drugs, have been reported. mdpi.com Additionally, innovative techniques like hypervalent iodine(III)-promoted cyclization are being used to create complex tricyclic imidazoles, which can serve as versatile intermediates for further derivatization. acs.org Radical cyclization reactions are also gaining prominence as a mild and efficient alternative to traditional transition-metal-catalyzed methods for constructing ring-fused imidazole (B134444) derivatives. acs.org

In the realm of analysis, sophisticated in vitro assays are being employed to evaluate the inhibitory activity and selectivity of newly synthesized compounds. Kinetic fluorometric assays, which measure the cleavage of a fluorogenic substrate by the DPP-4 enzyme, are commonly used to determine the IC50 values of potential inhibitors. oatext.com Furthermore, advanced analytical techniques are crucial for characterizing the synthesized compounds and ensuring their purity and structural integrity.

These methodological advancements are not only accelerating the pace of discovery but also enabling the creation of more refined and potent Dipeptidyl Peptidase IV Inhibitor II analogues with optimized properties for therapeutic use.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the efficacy of Dipeptidylpeptidase IV Inhibitor II in vitro and in vivo?

- Methodological Answer :

- In vitro : Use recombinant human DPP IV (rhDPP IV) activity assays with fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC50 values. Include controls for off-target effects by testing against related enzymes (DPP II, DPP VIII/IX, FAP) at concentrations up to 30 µM .

- In vivo : Employ oral glucose tolerance tests (OGTT) in rodent models to assess glucose-lowering effects. Measure plasma active GLP-1 levels pre- and post-inhibitor administration to confirm target engagement .

- Systematic Design : Follow PRISMA guidelines for literature reviews, incorporating randomized controlled trials (RCTs) with predefined eligibility criteria (e.g., patient populations with inadequate glycemic control) and Bayesian mixed treatment comparisons (MTCs) for indirect evidence synthesis .

Q. What criteria should guide the selection of this compound for mechanistic studies?

- Methodological Answer :

- Prioritize inhibitors with species-specific IC50 profiling (e.g., 38 nM in rats vs. 69 nM in humans for Inhibitor III) to ensure translational relevance .

- Validate selectivity using enzyme panels to rule out cross-reactivity with DPP II/III/IX or FAP, even at high concentrations (e.g., 30 µM) .

- Assess solubility and stability: Use PBS (20 mg/mL) or ethanol for stock solutions, and store at 2–8°C with desiccation to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

- Methodological Answer :

- Conduct meta-analyses using Bayesian frameworks to account for heterogeneity in experimental conditions (e.g., substrate type, enzyme source). Weight studies by quality scores derived from risk-of-bias tools (e.g., Cochrane Collaboration criteria) .